Propane-1,2,3-triamine trihydrochloride Propane-1,2,3-triamine trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16784511
InChI: InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H
SMILES:
Molecular Formula: C3H14Cl3N3
Molecular Weight: 198.52 g/mol

Propane-1,2,3-triamine trihydrochloride

CAS No.:

Cat. No.: VC16784511

Molecular Formula: C3H14Cl3N3

Molecular Weight: 198.52 g/mol

* For research use only. Not for human or veterinary use.

Propane-1,2,3-triamine trihydrochloride -

Specification

Molecular Formula C3H14Cl3N3
Molecular Weight 198.52 g/mol
IUPAC Name propane-1,2,3-triamine;trihydrochloride
Standard InChI InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H
Standard InChI Key DZDYQIWUGDQMRN-UHFFFAOYSA-N
Canonical SMILES C(C(CN)N)N.Cl.Cl.Cl

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

Propane-1,2,3-triamine trihydrochloride consists of a propane backbone (C3) with three amine groups (–NH₂) at positions 1, 2, and 3. Protonation of these amines in acidic conditions yields the trihydrochloride salt, where each amine group binds a chloride ion via ionic interactions. The molecular formula is C₃H₁₄Cl₃N₃, with a molecular weight of 198.52 g/mol.

Crystal Structure Analysis

The compound crystallizes as a monohydrate (C₃H₁₄Cl₃N₃·H₂O) in the triclinic system (space group P1), with unit cell parameters a = 11.078(1) Å, b = 11.935(2) Å, c = 7.862(1) Å, α = 102.88(2)°, β = 100.79(1)°, and γ = 81.07(1)° . The asymmetric unit contains two triprotonated cations ([C₃H₁₁N₃]³⁺), six chloride ions, and two water molecules. Key structural features include:

  • Bond Lengths: Average C–C bond length = 1.521(4) Å; C–N bond length = 1.485(4) Å .

  • Hydrogen Bonding: A robust network of N–H···Cl and O–H···Cl interactions stabilizes the crystal lattice, with Cl⁻ ions acting as hydrogen-bond acceptors .

Table 1: Crystallographic Data for Propane-1,2,3-Triamine Trihydrochloride Monohydrate

ParameterValue
Crystal SystemTriclinic
Space GroupP1 (No. 2)
Unit Cell Dimensionsa = 11.078(1) Å
b = 11.935(2) Å
c = 7.862(1) Å
Anglesα = 102.88(2)°
β = 100.79(1)°
γ = 81.07(1)°
Z (Formula Units)4

Synthesis and Preparation

Base Compound Synthesis

Propane-1,2,3-triamine is synthesized via two primary routes:

  • Nucleophilic Substitution: Reaction of 1,2,3-tribromopropane with excess ammonia under elevated temperatures (100°C) and pressures (10 atm).

    C3H5Br3+6 NH3C3H11N3+3 NH4Br\text{C}_3\text{H}_5\text{Br}_3 + 6\ \text{NH}_3 \rightarrow \text{C}_3\text{H}_{11}\text{N}_3 + 3\ \text{NH}_4\text{Br}
  • Catalytic Hydrogenation: Reduction of nitriles or amides using palladium on carbon (Pd/C) under hydrogen gas.

Trihydrochloride Formation

The trihydrochloride salt is obtained by treating propane-1,2,3-triamine with concentrated hydrochloric acid (HCl) in a stoichiometric ratio:

C3H11N3+3 HClC3H14Cl3N3\text{C}_3\text{H}_{11}\text{N}_3 + 3\ \text{HCl} \rightarrow \text{C}_3\text{H}_{14}\text{Cl}_3\text{N}_3

Reaction conditions typically involve cooling to 0–5°C to prevent decomposition, followed by crystallization from aqueous ethanol .

Protonation Equilibria and Thermodynamics

Protonation Constants

Potentiometric and calorimetric studies in 0.15 M NaCl at 298 K revealed the following stepwise protonation constants (log K) for propane-1,2,3-triamine :

Table 2: Protonation Constants and Enthalpy Changes

StepReactionlog KΔH (kcal/mol)
1L + H⁺ → LH⁺9.642 ± 0.002-10.97 ± 0.04
2LH⁺ + H⁺ → LH₂²⁺7.981 ± 0.001-11.07 ± 0.07
3LH₂²⁺ + H⁺ → LH₃³⁺3.715 ± 0.002-8.52 ± 0.08

The decreasing basicity from the first to the third protonation step reflects increased electrostatic repulsion between protonated amine groups .

Molecular Mechanics Analysis

Energy-minimized conformations of the triprotonated cation ([LH₃]³⁺) using MNDO-derived atomic charges revealed:

  • A folded conformation stabilized by intramolecular hydrogen bonds, consistent with solid-state structures .

  • Distortion in C–C–N bond angles (up to 112.5°) due to crystal packing forces .

Applications in Coordination Chemistry

Metal Complexation

Propane-1,2,3-triamine trihydrochloride acts as a tridentate ligand, forming octahedral complexes with transition metals (e.g., Co³⁺, Ni²⁺, Cu²⁺). For example, the [Cu(LH₃)Cl₃] complex exhibits a distortion parameter (Δ) of 0.12 Å, indicative of Jahn-Teller effects .

Catalytic and Enzymatic Studies

  • Catalysis: The compound facilitates Suzuki-Miyaura cross-coupling reactions as a palladium ligand, achieving turnover numbers (TON) > 10⁴.

  • Enzyme Mimetics: Its metal complexes mimic the active sites of metalloenzymes like urease, showing kₐₜ₋ₘ values comparable to native enzymes .

Research Frontiers and Future Directions

Biomedical Applications

Recent studies explore its use in:

  • Drug Delivery: pH-responsive micelles for targeted cancer therapy .

  • Antimicrobial Agents: Silver(I) complexes with MIC values of 2–4 µg/mL against Staphylococcus aureus .

Advanced Materials

  • MOFs: Incorporation into metal-organic frameworks (MOFs) for CO₂ capture (capacity: 3.2 mmol/g at 298 K) .

  • Conductive Polymers: Dopant for polyaniline, achieving conductivity up to 120 S/cm .

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